molecular formula C9H6BrFN2 B1383194 3-Bromo-8-fluoroquinolin-6-amine CAS No. 1432323-09-5

3-Bromo-8-fluoroquinolin-6-amine

Cat. No. B1383194
M. Wt: 241.06 g/mol
InChI Key: VHDCVYMFTYLNCK-UHFFFAOYSA-N
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Description

3-Bromo-8-fluoroquinolin-6-amine is a chemical compound with the CAS Number: 1432323-09-5 . It has a molecular weight of 241.06 .


Molecular Structure Analysis

The Inchi Code for 3-Bromo-8-fluoroquinolin-6-amine is 1S/C9H6BrFN2/c10-6-1-5-2-7 (12)3-8 (11)9 (5)13-4-6/h1-4H,12H2 .


Physical And Chemical Properties Analysis

3-Bromo-8-fluoroquinolin-6-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Bio-Imaging

  • Application Summary : “3-Bromo-8-fluoroquinolin-6-amine” could potentially be used in the development of functional fluorophores for bio-imaging . Fluorophores are fluorescent chemical compounds that can re-emit light upon light excitation. They have diverse applications, especially in sensing and cellular imaging .
  • Methods of Application : The specific methods of application or experimental procedures for “3-Bromo-8-fluoroquinolin-6-amine” in bio-imaging are not detailed in the source. However, the general approach includes deciphering sensing mechanisms via photochemical reactions and scrutinizing the applications of fluorescent probes that specifically target organelles . This approach helps to elucidate molecular interactions with biomolecules .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “3-Bromo-8-fluoroquinolin-6-amine” in bio-imaging are not provided in the source. However, the use of new fluorophores in cellular imaging of biomolecules, such as reactive oxygen species (ROS), reactive nitrogen species (RNS), and proteins and microenvironments, especially pH and viscosity, has provided new insights into disease progression .

Pharmaceuticals

  • Application Summary : “3-Bromo-8-fluoroquinolin-6-amine” could potentially be used in the development of new pharmaceuticals . Quinolines and their derivatives have been found to exhibit a wide range of pharmacological properties, including antibacterial, antifungal, antimalarial, anticancer, anti-inflammatory, and antiviral activities .
  • Methods of Application : The specific methods of application or experimental procedures for “3-Bromo-8-fluoroquinolin-6-amine” in pharmaceuticals are not detailed in the source. However, the general approach includes the synthesis of quinoline derivatives and testing their pharmacological activities .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “3-Bromo-8-fluoroquinolin-6-amine” in pharmaceuticals are not provided in the source. However, the introduction of fluorine atoms at various positions of the quinoline skeleton has been found to result in a remarkable improvement of antimicrobial properties .

Agrochemicals

  • Application Summary : “3-Bromo-8-fluoroquinolin-6-amine” could potentially be used in the development of new agrochemicals . Quinolines and their derivatives have been found to exhibit a wide range of biological activities, which could be beneficial in the development of new pesticides, herbicides, and fungicides .
  • Methods of Application : The specific methods of application or experimental procedures for “3-Bromo-8-fluoroquinolin-6-amine” in agrochemicals are not detailed in the source. However, the general approach includes the synthesis of quinoline derivatives and testing their biological activities .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “3-Bromo-8-fluoroquinolin-6-amine” in agrochemicals are not provided in the source. However, the introduction of fluorine atoms at various positions of the quinoline skeleton has been found to result in a remarkable improvement of biological activities .

Organic Synthesis

  • Application Summary : “3-Bromo-8-fluoroquinolin-6-amine” could potentially be used in organic synthesis . Quinolines and their derivatives are important building blocks in the synthesis of complex organic molecules .
  • Methods of Application : The specific methods of application or experimental procedures for “3-Bromo-8-fluoroquinolin-6-amine” in organic synthesis are not detailed in the source. However, the general approach includes the synthesis of quinoline derivatives and their subsequent use in the synthesis of more complex organic molecules .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “3-Bromo-8-fluoroquinolin-6-amine” in organic synthesis are not provided in the source. However, the introduction of fluorine atoms at various positions of the quinoline skeleton has been found to result in a remarkable improvement of the properties of the synthesized molecules .

Chemical Intermediates

  • Application Summary : “3-Bromo-8-fluoroquinolin-6-amine” could potentially be used as a chemical intermediate . Chemical intermediates are used in the production of other chemicals.
  • Methods of Application : The specific methods of application or experimental procedures for “3-Bromo-8-fluoroquinolin-6-amine” as a chemical intermediate are not detailed in the source. However, the general approach includes the use of “3-Bromo-8-fluoroquinolin-6-amine” in chemical reactions to produce other chemicals .
  • Results or Outcomes : The specific results or outcomes obtained from the use of “3-Bromo-8-fluoroquinolin-6-amine” as a chemical intermediate are not provided in the source. However, the use of “3-Bromo-8-fluoroquinolin-6-amine” as a chemical intermediate could potentially lead to the production of a wide range of other chemicals .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261 and P305+P351+P338 .

properties

IUPAC Name

3-bromo-8-fluoroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2/c10-6-1-5-2-7(12)3-8(11)9(5)13-4-6/h1-4H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHDCVYMFTYLNCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=NC2=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-8-fluoroquinolin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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